4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl
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Overview
Description
4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a dimethoxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl typically involves the reaction of 4-methylbiphenyl with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different reactivity and applications.
4-Methylbiphenyl: The parent compound from which 4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl is derived.
Biphenyl: The basic structure shared by all these compounds, with various substitutions leading to different properties.
Uniqueness
4-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl is unique due to the presence of both a dimethoxymethyl group and a methyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-(4-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17-2)18-3/h4-11,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBLJWJRAWMETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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